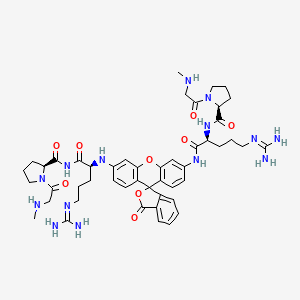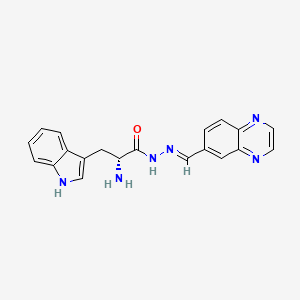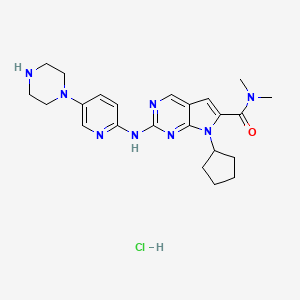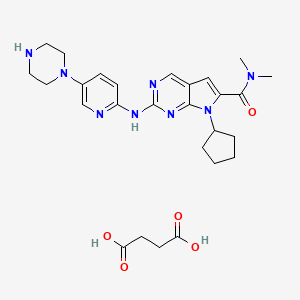![molecular formula C31H31Cl2FN4O4 B610540 (2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide CAS No. 1309684-94-3](/img/structure/B610540.png)
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO8994 is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in cancer therapy due to its ability to reactivate p53, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Mechanism of Action
Target of Action
RO8994 is a highly potent and selective inhibitor of the protein-protein interaction between MDM2 and the tumor suppressor p53 . The primary target of RO8994 is MDM2, a protein that plays a crucial role in negatively regulating the p53 pathway .
Mode of Action
RO8994 interacts with MDM2, inhibiting its interaction with p53 . This inhibition prevents the degradation of p53, leading to the stabilization and activation of p53 . As a result, there is an up-regulation of p53 target genes .
Biochemical Pathways
The primary biochemical pathway affected by RO8994 is the p53 pathway . By inhibiting MDM2, RO8994 allows for the accumulation and activation of p53, a key regulator of cell cycle arrest, apoptosis, and senescence . This leads to the up-regulation of p53 target genes, triggering cellular responses such as cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound exhibits potent anti-tumor activity in vivo, suggesting favorable pharmacokinetic properties .
Result of Action
RO8994 induces a dose-dependent up-regulation of p53 target genes and apoptosis in wild-type p53 cancer cells . This is consistent with its non-genotoxic mechanism of p53 activation . In vivo, RO8994 displays remarkable tumor growth inhibition in the wild-type p53, MDM2-amplified SJSA-1 osteosarcoma tumor xenograft model .
Biochemical Analysis
Biochemical Properties
RO8994 plays a significant role in biochemical reactions by inhibiting the interaction between MDM2 and p53 . This interaction is crucial in the regulation of the p53 pathway, which is often dysregulated in cancer .
Cellular Effects
RO8994 has been shown to inhibit the proliferation of various cancer cell lines, including SJSA-1, RKO, and HCT116 cells . It also increases apoptosis in these cells, indicating its potential to influence cell function significantly .
Molecular Mechanism
At the molecular level, RO8994 exerts its effects by binding to MDM2, thereby preventing MDM2 from interacting with p53 . This inhibition allows p53 to activate its downstream targets, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, RO8994 has shown remarkable tumor growth inhibition over time
Metabolic Pathways
Given its role as an MDM2 inhibitor, it likely interacts with enzymes and cofactors involved in the p53 pathway .
Subcellular Localization
Given its role as an MDM2 inhibitor, it likely localizes to the nucleus where MDM2 and p53 interact .
Preparation Methods
The synthesis of RO8994 involves multiple steps, starting with the preparation of spiroindolinone intermediates. The key synthetic route includes the formation of a spirooxindole core, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon and sodium hydride .
Industrial production methods for RO8994 are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
RO8994 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RO8994 can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated products .
Scientific Research Applications
RO8994 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: RO8994 is used as a tool compound to study the interactions between MDM2 and p53, providing insights into the design of new inhibitors.
Biology: The compound is employed in cellular assays to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: RO8994 is being explored as a potential therapeutic agent for various cancers, including osteosarcoma and colorectal cancer. .
Comparison with Similar Compounds
RO8994 is part of a class of spiroindolinone small-molecule MDM2 inhibitors. Similar compounds include:
SAR405838: Another potent MDM2 inhibitor with a similar mechanism of action.
APG-115: A spirooxindole-based MDM2 inhibitor currently undergoing clinical trials.
RG7388: A pyrrolidine-based MDM2 inhibitor with high selectivity and potency
Compared to these compounds, RO8994 is unique due to its improved pharmacological properties, including higher potency and selectivity for MDM2, as well as better pharmacokinetic profiles .
Properties
IUPAC Name |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAVORBGFDSMA-ISKXDESKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?
A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] RO8994, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []
Q2: How does RO8994 interact with its target, MDM2, and what are the downstream effects of this interaction?
A: While the provided abstracts don't offer detailed mechanistic insights into RO8994's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []
Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to RO8994?
A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like RO8994, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
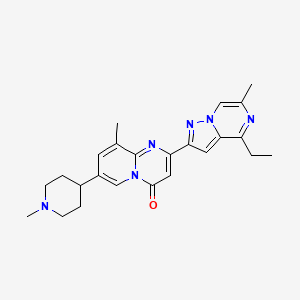
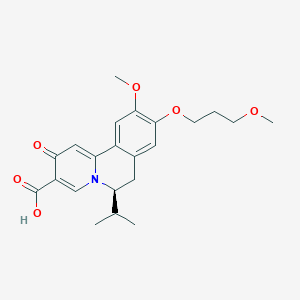



![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)

